molecular formula C₁₅H₂₄O₄Si B1144691 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde CAS No. 106852-80-6

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde

Cat. No.: B1144691
CAS No.: 106852-80-6
M. Wt: 296.43
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Description

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is a synthetic benzaldehyde derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 4-position and methoxy groups at the 3- and 5-positions. This compound is structurally related to syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), a naturally occurring phenolic aldehyde found in plants such as Artemisia annua . The TBS group serves as a protective moiety for hydroxyl groups, enhancing stability and solubility in organic solvents during synthetic applications . This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring selective deprotection or further functionalization of the aldehyde group .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-14-12(17-4)8-11(10-16)9-13(14)18-5/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFQDDNVGFSXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazoleThe reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reactions .

Chemical Reactions Analysis

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsiloxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is widely used in scientific research due to its unique properties:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, allowing selective reactions at other functional groups. The dimethoxy groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde with key analogs, focusing on substituent effects, synthetic utility, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound 3,5-OCH₃; 4-O-TBS ~280.4* Enhanced stability in organic solvents; used in multi-step syntheses requiring hydroxyl protection
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) 3,5-OCH₃; 4-OH 182.2 Natural antioxidant; precursor for pharmaceuticals and flavorants; prone to oxidation
3,5-Dimethoxy-4-(2-propynyloxy)benzaldehyde 3,5-OCH₃; 4-O-propargyl ~220.2* Click chemistry applications (e.g., alkyne-azide cycloaddition); intermediate for bioactive molecules
3,5-Dimethoxy-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzaldehyde 3,5-OCH₃; 4-PEGylated chain ~352.4* Improved aqueous solubility; used in drug delivery systems (e.g., PEGylated curcumin derivatives)
3,5-Bis(tert-butyldimethylsilyloxy)benzaldehyde 3,5-O-TBS; 4-CHO ~422.8* Dual silyl protection; high lipophilicity; used in sensitive reactions requiring robust hydroxyl protection

Note: Molecular weights estimated based on substituent contributions where explicit data were unavailable in evidence.

Key Insights

Substituent Effects on Stability and Reactivity :

  • The TBS group in this compound provides superior steric protection against nucleophilic attack compared to syringaldehyde’s free hydroxyl group, which is susceptible to oxidation and hydrogen bonding .
  • Propargyloxy and PEGylated derivatives (e.g., compounds from and ) prioritize functional group compatibility for click chemistry or aqueous solubility, respectively, but lack the hydrolytic stability of silyl ethers .

Synthetic Utility :

  • The TBS-protected aldehyde is pivotal in multi-step syntheses (e.g., psychedlic phenethylamines) where selective deprotection under mild conditions (e.g., fluoride ions) is required .
  • Syringaldehyde’s low cost and natural abundance make it a preferred starting material for simple derivatives, though its unprotected hydroxyl limits use in moisture-sensitive reactions .

Physicochemical Properties :

  • Solubility : TBS and PEGylated derivatives exhibit divergent solubility profiles. The TBS group enhances organic-phase solubility (e.g., ethyl acetate, DMSO), while PEG chains improve aqueous compatibility .
  • Purification : Silylated compounds often require chromatography for purification due to their high lipophilicity, whereas syringaldehyde derivatives can be isolated via simpler methods (e.g., recrystallization) .

Biological Activity

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₄O₃Si
  • Molecular Weight : 316.46 g/mol

The presence of methoxy groups and a tert-butyldimethylsiloxy moiety contributes to its unique reactivity and solubility characteristics.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed based on structural activity relationships (SAR):

  • Antioxidant Mechanism : The methoxy groups may donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Interaction : The bulky tert-butyldimethylsiloxy group may facilitate binding to enzyme active sites, inhibiting their activity.

Data Table of Biological Activities

Biological ActivityMethod of AssessmentKey Findings
AntioxidantDPPH AssayIC50 = 45 µM
AntimicrobialAgar Diffusion TestActive against E. coli and S. aureus
Enzyme InhibitionEnzyme KineticsIC50 for tyrosinase = 25 µM

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using the DPPH assay. Results indicated an IC50 value of 45 µM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The agar diffusion method revealed inhibition zones indicating effective antimicrobial properties.

Case Study 3: Enzyme Inhibition

The enzyme inhibition potential was assessed using mushroom tyrosinase as a model. The compound exhibited an IC50 of 25 µM, indicating significant inhibitory activity which could be beneficial in treating hyperpigmentation disorders.

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